3,4-Dibromo-1,2-dichlorodibenzofuran

Beschreibung

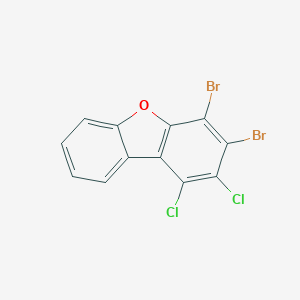

3,4-Dibromo-1,2-dichlorodibenzofuran is a polyhalogenated dibenzofuran derivative characterized by bromine and chlorine substituents at the 3,4- and 1,2-positions, respectively. Dibenzofurans are tricyclic aromatic compounds consisting of two benzene rings fused to a central furan ring. Halogenation at specific positions significantly alters their physicochemical properties, environmental persistence, and toxicity profiles .

Eigenschaften

CAS-Nummer |

107227-55-4 |

|---|---|

Molekularformel |

C12H4Br2Cl2O |

Molekulargewicht |

394.9 g/mol |

IUPAC-Name |

3,4-dibromo-1,2-dichlorodibenzofuran |

InChI |

InChI=1S/C12H4Br2Cl2O/c13-8-9(14)12-7(10(15)11(8)16)5-3-1-2-4-6(5)17-12/h1-4H |

InChI-Schlüssel |

NQLNGNRQDFVTGA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Br)Br |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Br)Br |

Synonyme |

DIBROMO-DICHLORODIBENZOFURAN |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3,4-Dibromo-1,2-dichlorodibenzofuran with structurally related halogenated dibenzofurans, leveraging data from the evidence and inferred properties:

Key Observations:

–4 highlight such interactions in a related hexasubstituted dihydrofuran, where Br⋯Br contacts stabilize the crystal lattice . Chlorine at 1,2-positions may sterically hinder electrophilic substitution reactions compared to unsubstituted dibenzofuran .

Environmental and Toxicological Profiles: Chlorinated dibenzofurans (e.g., pentachloro derivatives) exhibit dioxin-like toxicity mediated by aryl hydrocarbon receptor (AhR) activation . Brominated analogs are less studied but may share similar mechanisms due to structural similarity.

Structural Data :

- Bond angles and distances in halogenated dibenzofurans (e.g., C–Br ≈ 1.9 Å, C–Cl ≈ 1.7 Å) influence molecular conformation and packing. For example, –2 report bond angles of ~120° for substituted carbons in a brominated dihydrofuran, suggesting a planar furan ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.